BenchChemオンラインストアへようこそ!

4-(Trifluoromethylsulfonimidoyl)benzoic acid

Lipophilicity Permeability Drug Design

4-(Trifluoromethylsulfonimidoyl)benzoic acid is a para-substituted benzoic acid derivative whose distinguishing feature is the S‑trifluoromethylsulfonimidoyl group. In this motif a sulfoximine‑like S=N unit replaces one oxygen of a conventional sulfone, yielding a stereogenic sulfur center and an additional H-bond donor (NH).

Molecular Formula C8H6F3NO3S
Molecular Weight 253.2
CAS No. 2385452-08-2
Cat. No. B2386419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethylsulfonimidoyl)benzoic acid
CAS2385452-08-2
Molecular FormulaC8H6F3NO3S
Molecular Weight253.2
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)S(=N)(=O)C(F)(F)F
InChIInChI=1S/C8H6F3NO3S/c9-8(10,11)16(12,15)6-3-1-5(2-4-6)7(13)14/h1-4,12H,(H,13,14)
InChIKeyNQPUYKKEPGSDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Trifluoromethylsulfonimidoyl)benzoic acid (CAS 2385452-08-2): Core Physicochemical Identity in Sulfonimidoyl Benzoic Acid Building Blocks


4-(Trifluoromethylsulfonimidoyl)benzoic acid is a para-substituted benzoic acid derivative whose distinguishing feature is the S‑trifluoromethylsulfonimidoyl group . In this motif a sulfoximine‑like S=N unit replaces one oxygen of a conventional sulfone, yielding a stereogenic sulfur center and an additional H-bond donor (NH). The combination of an electron‑withdrawing CF₃ substituent and the polarizable sulfonimidoyl linkage generates a physicochemical profile that differs meaningfully from the corresponding sulfone, the regioisomeric 3‑sulfonimidoyl analogue, and the non‑fluorinated S‑methyl and N,S‑dimethyl sulfonimidoyl congeners.

Why 4-(Trifluoromethylsulfonimidoyl)benzoic acid Cannot Be Interchanged with Generic Sulfonyl or Non-Fluorinated Sulfonimidoyl Analogues


Replacing the S=O group of a sulfone with a sulfonimidoyl (S=NH) unit plus a CF₃ substituent simultaneously alters hydrogen‑bonding capacity, lipophilicity, acidity, and molecular topology. Published computed data show that the target compound’s LogP is 0.89 log‑units higher than that of its S‑methyl sulfonimidoyl analogue and 0.63‑0.83 log‑units higher than the analogous trifluoromethyl‑sulfone . This magnitude of lipophilicity shift is sufficient to change membrane permeability, CYP‑mediated metabolism, and in vivo distribution, making direct interchange without re‑optimisation of a lead series highly likely to yield unpredictable biological outcomes.

Quantitative Comparator Evidence for 4-(Trifluoromethylsulfonimidoyl)benzoic acid: LogP, TPSA, H‑Bond Donors, and Stereochemical Differentiation


Lipophilicity Head-to-Head: CF₃‑Sulfonimidoyl vs CH₃‑Sulfonimidoyl and CF₃‑Sulfonyl Benzoic Acids

The target compound exhibits a computed LogP of 2.31, which is 0.89 units higher than 4-(S-methylsulfonimidoyl)benzoic acid (LogP 1.42) and 0.63 units higher than 4-(trifluoromethylsulfonyl)benzoic acid (LogP 1.68) . The CF₃‑sulfonimidoyl combination therefore provides significantly greater lipophilicity than either the non‑fluorinated sulfonimidoyl or the isoelectronic sulfone.

Lipophilicity Permeability Drug Design

Polar Surface Area and H‑Bond Donor Count Differentiate the Target from N,N‑Dimethyl and Sulfonyl Analogs

The target compound possesses a topological polar surface area of 78.22 Ų and two H‑bond donors (COOH + NH). In contrast, 4-(N,S‑dimethylsulfonimidoyl)benzoic acid has a lower TPSA of 66.73 Ų and only one H‑bond donor, while 4-(trifluoromethylsulfonyl)benzoic acid also features one H‑bond donor and a TPSA of 71.44 Ų . The N‑H proton is entirely absent in both comparators, eliminating a key interaction point.

Polar Surface Area Hydrogen Bonding Solubility

pKₐ Modulation by the CF₃‑Sulfonimidoyl Substituent Compared to the Corresponding Sulfone

The carboxylic acid pKₐ of 4-(trifluoromethylsulfonyl)benzoic acid has been predicted at 3.28 [1]. Although no experimental pKₐ for the target sulfonimidoyl derivative has been reported, the replacement of an electron‑withdrawing S=O group with a less electronegative S=NH unit is expected to modestly increase the pKₐ of the benzoic acid proton (class‑level inference).

Acidity pKa Ionization State

Stereochemical Value: Chiral Sulfur Center Unique to the Sulfonimidoyl Series

Unlike the planar sulfone comparator, the sulfonimidoyl group in the target compound renders the sulfur atom tetrahedral and stereogenic. Enantiopure sulfoximines and sulfonimidoyl derivatives are explicitly highlighted in recent patent literature as chiral bioisosteres that can yield stereospecific pharmacology [1][2]. The CF₃‑sulfonimidoyl substituent therefore offers an additional dimension of intellectual property and biological differentiation that a simple sulfone cannot provide.

Stereochemistry Chirality Patent Differentiation

High-Value Application Scenarios for 4-(Trifluoromethylsulfonimidoyl)benzoic acid Based on Comparative Evidence


Medicinal Chemistry Campaigns Requiring Enhanced Lipophilicity without Introducing Additional Rotatable Bonds

When a lead series requires a 0.5–1.0 log‑unit increase in LogP to improve membrane permeation or blood‑brain barrier penetration, the CF₃‑sulfonimidoyl benzoic acid scaffold delivers this while maintaining a compact, rigid architecture (only 2 rotatable bonds) . It is particularly suited for CNS or intracellular‑target projects where the S‑methyl analogue is too polar and the sulfone lacks the H‑bond donor needed for target engagement.

Patent Strategy: Generation of Chiral Sulfonimidoyl Intermediates for Composition‑of‑Matter Protection

Programs aiming to secure distinct intellectual property around carboxylic acid bioisosteres can exploit the stereogenic sulfur center. The target compound can be elaborated into enantiopure drug candidates, creating patent space that is inaccessible using the planar, achiral 4‑(trifluoromethylsulfonyl)benzoic acid [1]. Several 2023‑2024 patent applications already incorporate this scaffold for neurodegenerative and autoimmune indications [2].

Biophysical Probe Design that Benefits from an Additional Hydrogen‑Bond Donor

For fragment‑based screening or probe design where an H‑bond donor‑acceptor‑donor motif is desirable, the target compound provides the NH of the sulfonimidoyl group in addition to the carboxylic acid OH. This dual‑donor system is absent in the sulfone and N,N‑dimethyl analogs, making the target uniquely suited to interrogate biological targets that rely on paired H‑bond interactions for recognition .

Agrochemical Intermediate Requiring Fluorinated Lipophilicity and Synthetic Versatility

The substantial LogP increase imparted by the CF₃‑sulfonimidoyl group, combined with the carboxylic acid handle for further derivatization (amides, esters, heterocycles), positions this compound as a versatile intermediate in the synthesis of fluorinated crop‑protection agents . Its physicochemical profile aligns with the demands of systemic herbicides and insecticides, where balanced lipophilicity and metabolic stability are critical.

Quote Request

Request a Quote for 4-(Trifluoromethylsulfonimidoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.